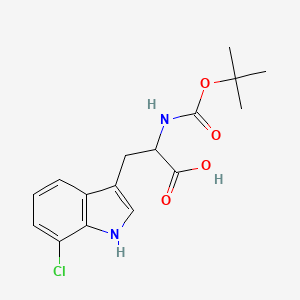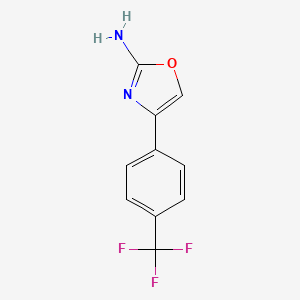
Boc-7-chloro-DL-tryptophan
Vue d'ensemble
Description
Boc-7-chloro-DL-tryptophan is an organic compound with the chemical formula C16H19ClN2O4. It is a derivative of the amino acid DL-tryptophan, where a heptachloro group is introduced on the amido protecting group. This compound is a white crystalline solid, soluble in organic solvents such as dimethylformamide and dichloromethane . It is primarily used as an intermediate in organic synthesis, particularly in polypeptide synthesis .
Méthodes De Préparation
Boc-7-chloro-DL-tryptophan can be synthesized by introducing a protecting group into DL-tryptophan, followed by chloroalkylation . A common synthetic route involves reacting DL-tryptophan with a BOC-N-hydroxysuccinimide ester to form a protecting group, which is then reacted with phosphorus heptachloride to produce this compound
Analyse Des Réactions Chimiques
Boc-7-chloro-DL-tryptophan undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical properties.
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding 7-chloro-DL-tryptophan.
Common reagents used in these reactions include phosphorus heptachloride for chloroalkylation and acids for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Boc-7-chloro-DL-tryptophan has several scientific research applications:
Mécanisme D'action
The mechanism of action of Boc-7-chloro-DL-tryptophan involves its role as an intermediate in various biochemical pathways. The chloro group can influence the reactivity and binding properties of the compound, making it useful in modifying polypeptide structures . The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Boc-7-chloro-DL-tryptophan can be compared with other halogenated tryptophan derivatives, such as 7-bromo-DL-tryptophan and 7-fluoro-DL-tryptophan . These compounds share similar structural features but differ in their halogen substituents, which can affect their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific chloro group, which imparts distinct properties and applications compared to its analogs.
Similar Compounds
- 7-bromo-DL-tryptophan
- 7-fluoro-DL-tryptophan
- 7-iodo-DL-tryptophan
These compounds are used in similar contexts but offer different reactivity profiles due to their varying halogen substituents.
Propriétés
IUPAC Name |
3-(7-chloro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O4/c1-16(2,3)23-15(22)19-12(14(20)21)7-9-8-18-13-10(9)5-4-6-11(13)17/h4-6,8,12,18H,7H2,1-3H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBNYLGDKIBCCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC=C2Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















